molecular formula C17H24BrN3O B10966158 N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide

N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B10966158
M. Wt: 366.3 g/mol
InChI Key: LEBUPWXUHOPFLA-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound characterized by its adamantyl group, a brominated pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 1-adamantylamine, 4-bromo-3-methyl-1H-pyrazole, and a suitable acylating agent.

    Step 1 Formation of the Pyrazole Intermediate: The 4-bromo-3-methyl-1H-pyrazole can be synthesized through the bromination of 3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Step 2 Acylation Reaction: The 1-adamantylamine is reacted with the acylating agent (such as acryloyl chloride) to form the intermediate N-(1-adamantyl)propanamide.

    Step 3 Coupling Reaction: The final step involves coupling the brominated pyrazole with the N-(1-adamantyl)propanamide intermediate under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the adamantyl and pyrazole moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Oxidized derivatives of the adamantyl or pyrazole rings.

    Reduction: Reduced forms of the pyrazole or amide groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Protein Binding Studies: Its interaction with proteins can be studied to understand binding mechanisms and develop new therapeutic agents.

Medicine

    Drug Development:

    Diagnostic Tools: The compound could be used in the development of diagnostic assays for various diseases.

Industry

    Polymer Additives: It may be used as an additive in polymers to enhance their properties, such as thermal stability or resistance to degradation.

    Coatings: Potential use in the formulation of advanced coatings with specific protective or functional properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The adamantyl group could enhance binding affinity through hydrophobic interactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with a chlorine atom instead of bromine.

    N-(1-Adamantyl)-2-(4-fluoro-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with a fluorine atom instead of bromine.

    N-(1-Adamantyl)-2-(4-iodo-3-methyl-1H-pyrazol-1-YL)propanamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(1-Adamantyl)-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The adamantyl group provides steric bulk and hydrophobic character, while the pyrazole ring offers potential sites for hydrogen bonding and electronic interactions. These features collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H24BrN3O

Molecular Weight

366.3 g/mol

IUPAC Name

N-(1-adamantyl)-2-(4-bromo-3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C17H24BrN3O/c1-10-15(18)9-21(20-10)11(2)16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h9,11-14H,3-8H2,1-2H3,(H,19,22)

InChI Key

LEBUPWXUHOPFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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